molecular formula C26H14 B086126 Acenaphtho[1,2-j]fluoranthene CAS No. 193-21-5

Acenaphtho[1,2-j]fluoranthene

Cat. No. B086126
CAS RN: 193-21-5
M. Wt: 326.4 g/mol
InChI Key: ILYGRCGTUMHLGR-UHFFFAOYSA-N
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Description

Acenaphtho[1,2-j]fluoranthene is a polycyclic aromatic hydrocarbon with the molecular formula C26H14 . It has a complex structure with multiple rings .


Synthesis Analysis

The synthesis of Acenaphtho[1,2-j]fluoranthene involves a tandem cyclization during the dehydrofluorination of 1,4-di(1-naphthyl)-2,5-difluorobenzene on activated γ-Al2O3 . Another synthesis method involves lithium-halogen exchange and Diels-Alder reactions .


Molecular Structure Analysis

The molecular structure of Acenaphtho[1,2-j]fluoranthene is complex, with a large conjugated plane formed by multiple interconnected rings . The structure was confirmed by single-crystal X-ray diffraction data .


Physical And Chemical Properties Analysis

Acenaphtho[1,2-j]fluoranthene has a molecular weight of 326.4 g/mol . It has no hydrogen bond donors or acceptors, and no rotatable bonds . Its exact mass is 326.109550447 g/mol . The compound is complex, with a complexity score of 514 .

Scientific Research Applications

  • Organic Light-Emitting Diodes (OLEDs) : Acenaphtho[1,2-k]fluoranthene-cored fluorophores exhibit excellent thermal and amorphous stabilities, high solid-state fluorescence quantum efficiencies, and ambipolar charge transporting properties, making them ideal for fabricating non-doped OLEDs (Han et al., 2017).

  • Electroactive Electrochromic Hydrocarbon Ladder Polymer : Electropolymerization of Acenaphtho[1,2-k]fluoranthene derivatives can lead to the formation of new conductive, electroactive, electrochromic hydrocarbon ladder polymers (Debad & Bard, 1998).

  • Luminescent Nano/Micro-Wires : Acenaphtho[1,2-k]fluoranthene derivatives are used to fabricate luminescent twisted nano/micro-wires, with their rigid core attached via flexible alkyl chains being critical for the formation of twisted architectures (Han et al., 2015).

  • Organic Field-Effect Transistors (OFETs) : Vapor-deposited films of Acenaphtho[1,2-k]fluoranthene and its derivatives are developed as active layers for OFETs, with specific derivatives showing promising p-channel FET responses (Kunugi et al., 2008).

  • Organic Electron Acceptors in Solar Cells : Acenaphtho[1, 2-k]fluoranthene diimide derivative (AFI), a novel aromatic fused-imide, shows potential for use in organic electronic devices like solar cells due to its low LUMO level and strong π-π interactions (Ding et al., 2015).

  • Polycyclic Aromatic Hydrocarbons (PAHs) Synthesis : Studies on the synthesis and characterization of various acenaphtho[1,2-j]fluoranthene derivatives provide insights into efficient routes to PAHs and heteroaromatic annulation reactions (Panda et al., 2005).

Future Directions

Future research on Acenaphtho[1,2-j]fluoranthene could focus on further elucidating its chemical properties and potential applications. For instance, its large conjugated plane and electron-withdrawing diimide groups make it an interesting candidate for use in organic optoelectronics .

properties

IUPAC Name

heptacyclo[15.7.1.14,8.02,16.03,13.021,25.012,26]hexacosa-1(24),2(16),3(13),4,6,8(26),9,11,14,17,19,21(25),22-tridecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H14/c1-5-15-7-3-11-21-23(15)17(9-1)19-13-14-20-18-10-2-6-16-8-4-12-22(24(16)18)26(20)25(19)21/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYGRCGTUMHLGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C5=C(C=C4)C6=CC=CC7=C6C5=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348065
Record name Acenaphtho[1,2-j]fluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acenaphtho[1,2-j]fluoranthene

CAS RN

193-21-5
Record name Acenaphtho[1,2-j]fluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acenaphtho[1,2-j]fluoranthene
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Acenaphtho[1,2-j]fluoranthene
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Acenaphtho[1,2-j]fluoranthene
Reactant of Route 4
Acenaphtho[1,2-j]fluoranthene
Reactant of Route 5
Acenaphtho[1,2-j]fluoranthene
Reactant of Route 6
Acenaphtho[1,2-j]fluoranthene

Citations

For This Compound
20
Citations
H Ozoe, C Kitamura, H Kurata, J Nishida… - Chemistry Letters, 2014 - journal.csj.jp
The title imides possessing a planar acenaphthofluoranthene moiety were prepared by the Diels–Alder reaction of diacenaphtho[1,2-b:1′,2′-d]thiophene and maleic anhydride and …
Number of citations: 6 www.journal.csj.jp
H Ozoe, C Kitamura, J Nishida, T Kawase - IUCrData, 2016 - scripts.iucr.org
In the molecule of the title compound, C50H49NO2, the acenaphtho[1,2-j]fluoranthene-4,5-dicarboximide framework has an approximately planar structure [maximum deviation = 0.124 (…
Number of citations: 1 scripts.iucr.org
I Kawajiri, M Nagahara, H Ishikawa… - Canadian Journal of …, 2017 - cdnsciencepub.com
Diels–Alder reactions of acenaphthylene-5,6-dicarboximide (AI) derivatives with the corresponding dienes afforded some derivatives of π-extended fluoranthene imide, namely N-(2-…
Number of citations: 12 cdnsciencepub.com
I Kawajiri - 2016 - scholar.archive.org
Diels-Alder reactions of acenaphthylene-5, 6-dicarboximide (AI) derivatives with the corresponding dienes afforded some derivatives of π-extended fluoranthene imide, namely N-(2-…
Number of citations: 0 scholar.archive.org
Y Yamamoto, Y Fukuoka, J Nishida, C Kitamura… - Tetrahedron, 2017 - Elsevier
The Diels–Alder (DA) reaction of diacenaphtheno[1,2-b;1′,2′-d]thiophene (1a) with benzyne affords 1:1 and 1:2 adducts, 7 and 8, in 47 and 11% yields. An X-ray crystallographic …
Number of citations: 8 www.sciencedirect.com
ED Bergmann, I Agranat - The Journal of Organic Chemistry, 1966 - ACS Publications
VI 290) was formed, obviously by reaction of 1 mole of benzil with 2 moles of III and spontaneous dehydrogenation or hydrogen transfer of the product, involving the elimination of four …
Number of citations: 10 pubs.acs.org
JO Oña-Ruales, Y Ruiz-Morales, SA Wise - Journal of Chromatography A, 2016 - Elsevier
A methodology for the characterization of groups of polycyclic aromatic hydrocarbons (PAHs) using a combination of normal phase liquid chromatography with ultraviolet–visible …
Number of citations: 21 www.sciencedirect.com
WB Wilson, HV Hayes, LC Sander… - Analytical and …, 2017 - Springer
A normal-phase liquid chromatography (NPLC) fractionation procedure was developed for the characterization of a complex mixture of polycyclic aromatic hydrocarbons (PAHs) from a …
Number of citations: 35 link.springer.com
ANAS PHASE - … for the Determination of Polycyclic Aromatic …, 2018 - stars.library.ucf.edu
Retention indices for 124 polycyclic aromatic hydrocarbons (PAHs) and 62 methylsubstituted (Me-) PAHs were determined using normal-phase liquid chromatography (NPLC) on an …
Number of citations: 2 stars.library.ucf.edu
KV Kilway, KA Lindgren, JW Vincent, JA Watson Jr… - Tetrahedron, 2004 - Elsevier
Oxygenation of 2,5,9,12-tetra(tert-butyl)diacenaphtho[1,2-b:1′,2′-d]-thiophene (, C 40 H 44 S) by peracids gave the cyclic sulfonic ester (2,7,10,13-tetra(tert-butyl)diacenaphtho[1,2-c:1…
Number of citations: 14 www.sciencedirect.com

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